molecular formula C6H4BClF3KO B8205169 Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate

Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate

Cat. No.: B8205169
M. Wt: 234.45 g/mol
InChI Key: KUWWLTRGLQAKHQ-UHFFFAOYSA-N
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Description

Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate can be synthesized through the reaction of 2-chloro-4-hydroxyphenylboronic acid with potassium bifluoride (KHF2). The reaction typically involves dissolving the boronic acid in a suitable solvent, such as methanol or ethanol, and then adding potassium bifluoride. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then isolated by filtration and purified through recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The product is typically purified using large-scale crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate primarily undergoes cross-coupling reactions, such as the Suzuki–Miyaura coupling. This reaction involves the coupling of the organoboron compound with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Major Products

The major products of these reactions are biaryl or substituted vinyl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Mechanism of Action

The mechanism of action of potassium (2-chloro-4-hydroxyphenyl)trifluoroborate in Suzuki–Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Potassium (2-chloro-4-hydroxyphenyl)trifluoroborate is unique compared to other organoboron compounds due to its stability and reactivity. Similar compounds include:

  • Potassium phenyltrifluoroborate
  • Potassium (4-methoxyphenyl)trifluoroborate
  • Potassium (4-bromophenyl)trifluoroborate

These compounds share similar reactivity patterns but differ in their substituents, which can influence their reactivity and applications .

Properties

IUPAC Name

potassium;(2-chloro-4-hydroxyphenyl)-trifluoroboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BClF3O.K/c8-6-3-4(12)1-2-5(6)7(9,10)11;/h1-3,12H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUWWLTRGLQAKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)O)Cl)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BClF3KO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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